1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Stereospecific Synthesis
Research has demonstrated the stereospecific synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions to sugar-derived enones, indicating the use of related compounds in creating enantiomerically pure pyrrolidines from natural sugars. This application highlights the potential for developing stereochemically complex molecules for further pharmacological or material science applications (Guillermo A Oliveira Udry et al., 2014).
Novel Compound Synthesis
Further studies have outlined the synthesis of novel (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine, showcasing the versatility of pyrrolopyrimidine derivatives in synthesizing new chemical entities. This suggests potential applications in designing novel molecules with specified biological activities (J. Svete et al., 2015).
Metal Complex Formation
A study on a novel V(IV)O-pyrimidinone complex, including its synthesis, solution speciation, and binding to human serum proteins, reveals the compound's ability to form stable complexes with vanadium ions. This research indicates the potential use of pyrrolopyrimidines in medicinal chemistry, particularly in understanding metal-protein interactions and their implications for human health (Gisela Gonçalves et al., 2013).
Antimicrobial Activity
The synthesis and antimicrobial activity evaluation of new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrate the potential of pyrrolopyrimidine derivatives as antimicrobial agents. These findings suggest the compound's utility in developing new antimicrobial agents with potential applications in treating infectious diseases (A. Hossan et al., 2012).
Photokinetic Studies
Research on the solvent's impact on the photokinetics of a 2(1H)-pyrimidinone highlights the potential for studying the photochemical properties of pyrrolopyrimidine derivatives. Such studies can contribute to the development of photoresponsive materials or the understanding of DNA damage and repair mechanisms related to pyrimidine bases in genetic material (G. Ryseck et al., 2013).
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-4-2-3-5-14(11)20-9-15(19)18-7-12-6-16-10-17-13(12)8-18/h2-6,10H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAZQXWQYBAXCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.